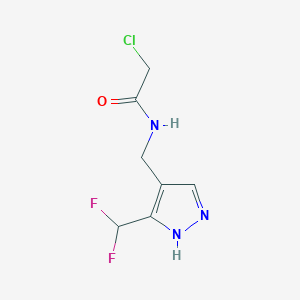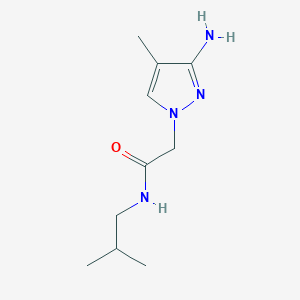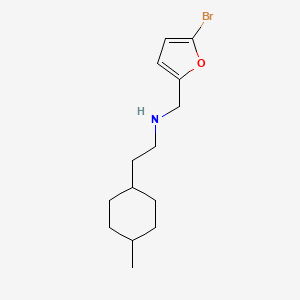![molecular formula C12H21NO2 B13539943 Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B13539943.png)
Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-aminospiro[33]heptane-2-carboxylate is a synthetic organic compound known for its unique spirocyclic structure This compound features a spiro[33]heptane core, which is a bicyclic system where two rings share a single carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction. For example, a suitable diene and a dienophile can undergo a Diels-Alder reaction to form the spirocyclic system.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination. For instance, a halogenated spirocyclic intermediate can be treated with ammonia or an amine to introduce the amino group.
Protection of Functional Groups: Protecting groups, such as tert-butyl, are often introduced to protect reactive sites during the synthesis. This can be achieved using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenated derivatives can be used as starting materials, with nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may serve as a scaffold for the design of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate depends on its specific application. In medicinal chemistry, for example, its derivatives may interact with molecular targets such as enzymes or receptors. The spirocyclic structure can influence the binding affinity and selectivity of these interactions, leading to specific biological effects. The tert-butyl group can enhance the compound’s stability and bioavailability, while the amino group can participate in hydrogen bonding and electrostatic interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a hydroxyl group instead of an amino group, which can alter its reactivity and biological activity.
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate:
Tert-butyl 2-azaspiro[3.3]heptane-6-ylcarbamate: This compound features a carbamate group, which can affect its stability and reactivity.
Uniqueness
Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. The presence of both the tert-butyl and amino groups provides a balance of stability and reactivity, making it a versatile compound for various applications. Its spirocyclic core offers a rigid and constrained framework, which can be advantageous in the design of molecules with specific three-dimensional shapes and properties.
Eigenschaften
Molekularformel |
C12H21NO2 |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
tert-butyl 2-aminospiro[3.3]heptane-6-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)8-4-12(5-8)6-9(13)7-12/h8-9H,4-7,13H2,1-3H3 |
InChI-Schlüssel |
OHBXNZVZRBZTLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CC2(C1)CC(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Cyclohex-1-en-1-yl)ethyl][(6-methoxy-1,3-benzothiazol-2-yl)methyl]amine hydrochloride](/img/structure/B13539863.png)
![3-{1-Azabicyclo[1.1.0]butan-3-yl}-1-(diphenylmethyl)azetidin-3-ol](/img/structure/B13539864.png)
![Lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate](/img/structure/B13539870.png)
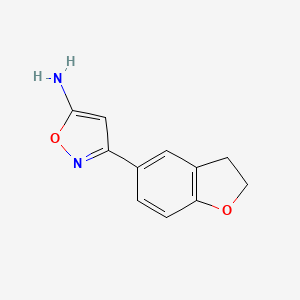
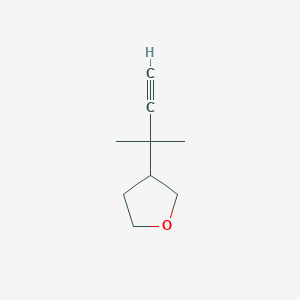
![2-(6-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl)ethan-1-amine](/img/structure/B13539891.png)
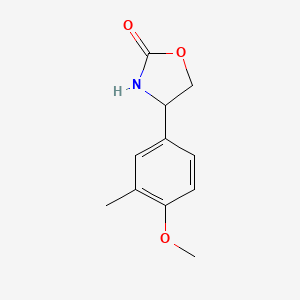

![(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13539910.png)

![4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid](/img/structure/B13539923.png)
